molecular formula C23H24N4OS B2674445 5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898350-02-2

5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2674445
M. Wt: 404.53
InChI Key: FXLQCVWIVIACAT-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups, including a 3,4-dihydroisoquinolin-2(1H)-yl group, a p-tolyl group (a toluene derivative), and a 2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.



Synthesis Analysis

While I couldn’t find any specific synthesis methods for this exact compound, similar compounds can often be synthesized through multi-step organic synthesis procedures. For example, 3,4-dihydroisoquinolin-2(1H)-one derivatives can be synthesized via a base-mediated three-component reaction of ninhydrin, aniline, and acetylenic esters12.



Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the 3,4-dihydroisoquinolin-2(1H)-yl group might undergo reactions typical of other isoquinoline derivatives, such as electrophilic aromatic substitution or nucleophilic addition.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally.


Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antibacterial Potentials : Some novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties were synthesized, showing good antipyretic and anti-inflammatory activities, suggesting potential therapeutic applications (Ghorab, Ismail, & Abdalla, 2010; Ghorab, Ismail, & Abdalla, 2010).
  • Synthetic Pathways and Chemical Interactions : Research into the synthesis of fused isoquinolines and the interconversions of s-triazolo[3,4-a]isoquinolines has contributed to understanding the chemical behavior and potential applications of these compounds in creating new therapeutic agents (Awad et al., 2002; Sidhu, Naqui, & Iyengar, 1966).

Synthesis of Analogues and Derivatives

  • Development of Novel Compounds : Efforts in the synthesis of new pyrazoles and triazoles bearing a quinazoline moiety have been made, highlighting the versatility of these compounds in drug development. These efforts include the creation of compounds with potential analgesic activity, further emphasizing the medicinal chemistry applications of such structures (Saad, Osman, & Moustafa, 2011).
  • Antimicrobial Studies : Studies on the antibacterial activity of [1,2,4]Triazolo[1,5‐c]quinazoline derivatives show promise in developing new antibacterial agents, offering insights into the potential utility of triazoloquinazoline compounds in addressing bacterial infections (Zeydi, Montazeri, & Fouladi, 2017).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound to minimize risk.


Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and interactions with other compounds or biological targets.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For a detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS/c1-3-19-24-23-27(25-19)22(28)21(29-23)20(17-10-8-15(2)9-11-17)26-13-12-16-6-4-5-7-18(16)14-26/h4-11,20,28H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLQCVWIVIACAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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